Metiamide

H2 receptor pharmacology gastric acid secretion competitive antagonism

Metiamide (CAS 34839-70-8) is the essential thiourea-containing H2 antagonist positive control. Irreplaceable for bone marrow toxicity SAR studies, CYP450-mediated acetaminophen oxidation competitive inhibition (Ki = 200 μM), and conformational analysis (gauche >90%). Its >35-fold potency range versus tiotidine provides a validated benchmark for quantitative pharmacological assays. Unlike burimamide, it offers oral bioavailability; unlike cimetidine, it retains the thiourea liability critical for bioisosteric validation. Do not substitute with cyanoguanidine analogs when investigating toxicity mechanisms. Ideal for rational drug design case studies.

Molecular Formula C9H16N4S2
Molecular Weight 244.4 g/mol
CAS No. 34839-70-8
Cat. No. B374674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetiamide
CAS34839-70-8
SynonymsMetiamide
Metiamide Monohydrochloride
Monohydrochloride, Metiamide
SK and F 92058
SK and F-92058
SK and F92058
SKF 92058
SKF-92058
SKF92058
Molecular FormulaC9H16N4S2
Molecular Weight244.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=S)NC
InChIInChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
InChIKeyFPBPLBWLMYGIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metiamide (SK&F 92058): Foundational H2 Antagonist and Direct Precursor to Cimetidine


Metiamide (CAS 34839-70-8, SK&F 92058) is a histamine H2-receptor antagonist developed as a structural optimization of burimamide [1]. It represents a critical intermediate compound in the rational drug design pathway that culminated in cimetidine (Tagamet®), the first clinically successful anti-ulcer agent [2]. Metiamide is characterized by a thiourea moiety linking a methylimidazole ring to a methylthiourea terminus [3]. Unlike the earlier H2 antagonist burimamide, metiamide is orally bioavailable and demonstrates approximately tenfold greater potency in vitro in antagonizing histamine H2-receptors [4]. However, its clinical development was terminated due to reversible agranulocytosis attributed to the thiourea group, a toxicity liability that directly motivated the development of its cyanoguanidine analog, cimetidine [2].

Metiamide Substitution Risks: Why Not All H2 Antagonists Are Interchangeable Research Tools


The histamine H2-receptor antagonist class exhibits profound functional heterogeneity that precludes indiscriminate substitution. While compounds such as burimamide, metiamide, cimetidine, ranitidine, and tiotidine all compete for the H2-receptor [1], their absolute potencies vary by over 35-fold in the same cellular system (Ki ranging from 0.04 μM for tiotidine to 1.41 μM for metiamide) [2]. Critically, the relative rank-order of antagonist potency shifts depending on the endpoint measured—binding versus functional inhibition of cAMP—revealing that different antagonists exhibit distinct pharmacological fingerprints even at the same nominal target [2]. Furthermore, metiamide possesses unique off-target activities that its clinical successors lack, including competitive inhibition of acetaminophen oxidation with a Ki of 200 ± 50 μM, approximately 1.5-fold weaker than cimetidine (Ki = 130 ± 16 μM) [3]. Additionally, metiamide binds to the rat prostate androgen receptor in vitro, a property shared with cimetidine but absent in other H2 antagonists such as SK&F 92629 and SK&F 93479 [4]. These quantifiable pharmacological divergences mean that substituting metiamide with another H2 antagonist—even its direct structural descendant cimetidine—yields meaningfully different experimental outcomes and interpretative conclusions.

Quantitative Differentiation Evidence for Metiamide (CAS 34839-70-8) vs. Comparator H2 Antagonists


In Vitro H2-Receptor Antagonist Potency: Metiamide vs. Burimamide

Metiamide demonstrates approximately 10-fold greater potency than its predecessor burimamide in antagonizing histamine H2-receptors in vitro [1]. This quantitative increase in potency—along with improved oral bioavailability—represents the foundational differentiation achieved through the structural modifications (sulfide insertion and methyl addition) introduced to stabilize burimamide at physiological pH [2]. Unlike metiamide, burimamide causes catecholamine release and possesses alpha-adrenoceptor blocking activity, even at doses just sufficient for H2-receptor antagonism [1].

H2 receptor pharmacology gastric acid secretion competitive antagonism

In Vivo Antisecretory ED50 Values: Metiamide vs. Burimamide Quantitative Comparison

In vivo, metiamide is approximately 5-fold more potent than burimamide as an antagonist of histamine- or pentagastrin-stimulated gastric acid secretion [1]. The effective oral ED50 for metiamide inhibition of basal secretion in rats is 25 μmol/kg, while the ED50 against maximal histamine-stimulated secretion in dogs is 16 μmol/kg [1]. At toxicological doses of 1,500 μmol/kg in rats and 700 μmol/kg in dogs, the primary adverse finding was kidney damage [1]. The therapeutic index (toxic dose/ED50) is approximately 60 in the rat and 44 in the dog [1].

in vivo pharmacology gastric acid inhibition ED50 comparison

H2 Antagonist Ki Values for cAMP Inhibition: Metiamide vs. Tiotidine, Ranitidine, Cimetidine

In dispersed gastric mucosal cells from guinea pig stomach, the Ki values for competitive inhibition of histamine-stimulated cAMP production were: tiotidine 0.04 ± 0.02 μM, ranitidine 0.15 ± 0.06 μM, etinidine 0.22 ± 0.06 μM, cimetidine 0.81 ± 0.20 μM, SKF 92629 0.93 ± 0.27 μM, metiamide 1.41 ± 0.41 μM, and SKF 92408 3.05 ± 1.02 μM [1]. Notably, the rank order for inhibiting [³H]histamine binding differed from that for cAMP inhibition, with no correlation between binding Ki and functional Ki, suggesting that dispersed gastric cells possess two binding sites with different affinities for various H2 antagonists [1].

cAMP signaling H2 receptor binding potency ranking

Acetaminophen Oxidation Inhibition Ki: Metiamide vs. Cimetidine vs. Ranitidine

Both cimetidine and metiamide produce dose-dependent competitive inhibition of acetaminophen oxidation in vitro, whereas inhibition by ranitidine and cimetidine sulfoxide is quantitatively less [1]. The inhibition constant (Ki) for metiamide is 200 ± 50 μM, compared to 130 ± 16 μM for cimetidine [1]. By contrast, cimetidine inhibited acetaminophen glucuronidation minimally with a Ki of 1.39 ± 0.23 mM [1]. This demonstrates that metiamide shares cimetidine's ability to inhibit acetaminophen oxidation, albeit with approximately 1.5-fold lower affinity, while ranitidine lacks this property entirely.

drug metabolism cytochrome P450 inhibition hepatotoxicity

Structural Toxicity Liability: Thiourea Moiety and Agranulocytosis

Metiamide was withdrawn from clinical development due to granulocytopenia, including one reported case of fatal agranulocytosis [1]. The thiourea fragment was conclusively identified as the toxicophore responsible for this bone marrow toxicity, mediated through bioactivation of the thiourea group [2]. Replacement of the thiourea =S with a cyanoguanidine moiety yielded cimetidine, which eliminated the agranulocytosis liability while preserving H2-receptor antagonist activity [3]. This structural distinction—thiourea in metiamide versus cyanoguanidine in cimetidine—defines the critical toxicity differentiation and represents a textbook example of bioisosteric replacement in rational drug design [4].

drug toxicity bioisosterism medicinal chemistry

Conformational Dynamics and Receptor Specificity: Metiamide vs. Cimetidine

Empirical atom–atom potential calculations at 37°C reveal that while both metiamide and cimetidine adopt rigid gauche conformations with >90% population that position the imidazole ring parallel to the thiourea or cyanoguanidine plane—a geometry essential for H2-receptor interaction [1]—they differ fundamentally in conformational isomerism. Metiamide exists in a conformational equilibrium among multiple configurational isomers, whereas cimetidine adopts practically only one configurational isomer (Z,E) [1]. This conformational heterogeneity of metiamide may explain its lower biological specificity relative to cimetidine. Additionally, infrared spectroscopic studies confirm that metiamide forms an eight-membered ring intramolecular hydrogen bond between the basic imidazole nitrogen and the thiourea NH group nearer to the imidazole ring, a conformation shared with thiaburimamide [2].

molecular modeling conformational analysis H2 receptor binding

Evidence-Based Research Applications for Metiamide (CAS 34839-70-8)


Medicinal Chemistry: Bioisosterism and Toxicity Liability Studies

Metiamide serves as the quintessential positive control for thiourea-mediated bone marrow toxicity in H2 antagonist chemotypes. Its documented agranulocytosis liability—directly attributable to the thiourea moiety—provides a validated comparator for evaluating bioisosteric replacements (e.g., cyanoguanidine in cimetidine, nitroethenediamine in ranitidine, sulfamoylpropionamidine in famotidine) designed to eliminate this toxicity [1]. The well-characterized structural transition from metiamide to cimetidine represents a landmark case study in rational bioisosteric drug design that remains pedagogically and experimentally relevant [2].

Pharmacological Tool: H2-Receptor Structure-Activity Relationship (SAR) Studies

Metiamide occupies a distinct position in H2 antagonist SAR due to its intermediate potency (in vitro 10× burimamide; in vivo 5× burimamide; cAMP inhibition Ki = 1.41 μM) and its conformational heterogeneity (multiple configurational isomers vs. cimetidine's single isomer) [3][4]. Researchers investigating the molecular determinants of H2-receptor binding affinity and specificity can use metiamide to probe the contributions of the thiourea hydrogen-bonding network and conformational flexibility to antagonist pharmacology. Its ~35-fold lower potency than tiotidine in the same cAMP assay provides a wide dynamic range for comparative studies [3].

Drug Metabolism and Toxicology: Acetaminophen Hepatoprotection Mechanism Studies

Metiamide competitively inhibits acetaminophen oxidation (Ki = 200 ± 50 μM), a property shared with cimetidine (Ki = 130 ± 16 μM) but not ranitidine [5]. This inhibitory activity makes metiamide a valuable comparator compound for investigating the structure-activity determinants of cytochrome P450-mediated acetaminophen bioactivation and the mechanisms of H2 antagonist-mediated hepatoprotection. Studies requiring a thiourea-containing H2 antagonist with this specific off-target metabolic inhibitory profile should select metiamide rather than cimetidine (which lacks the thiourea group) or ranitidine (which lacks the inhibitory activity) [5].

Conformational Analysis and Molecular Modeling of H2 Antagonists

Metiamide's well-characterized conformational properties—including its >90% population of a gauche conformation essential for receptor binding, its eight-membered intramolecular hydrogen-bonded ring, and its conformational equilibrium among configurational isomers—make it an ideal reference compound for molecular modeling and computational chemistry studies of H2-receptor ligands [4][6]. Comparative studies with cimetidine's single Z,E isomer provide a structurally defined framework for evaluating the relationship between conformational flexibility and pharmacological specificity at the H2 receptor [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metiamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.